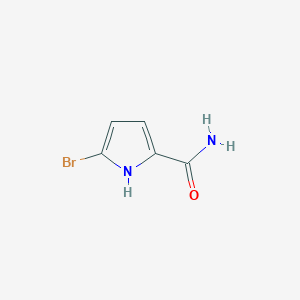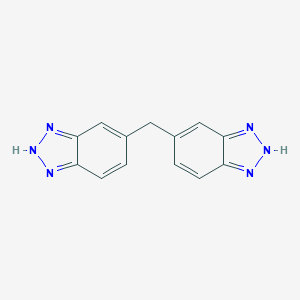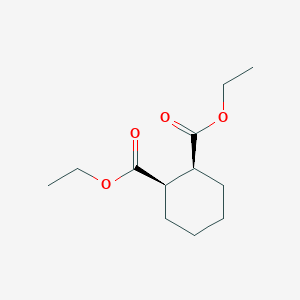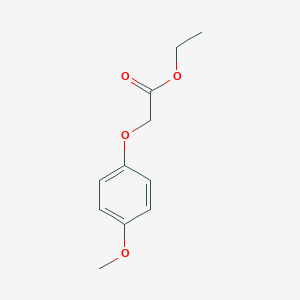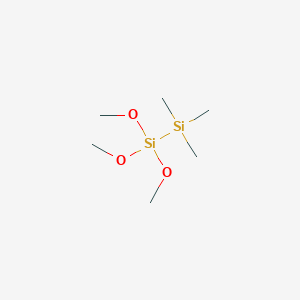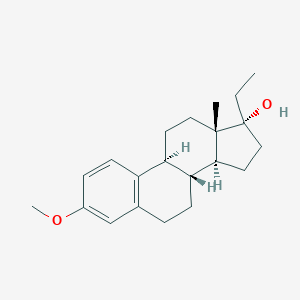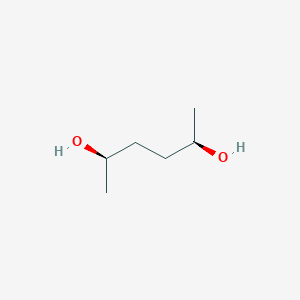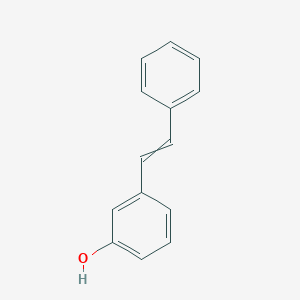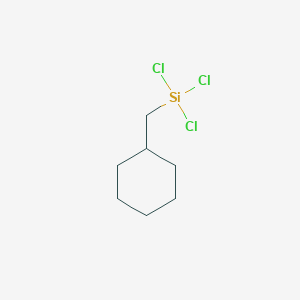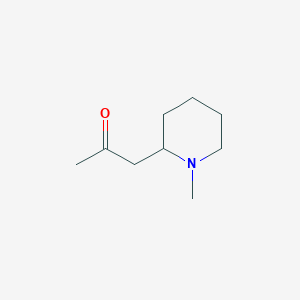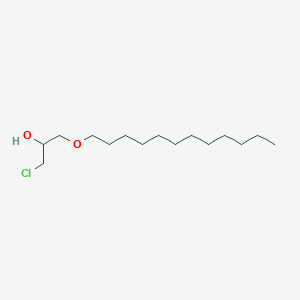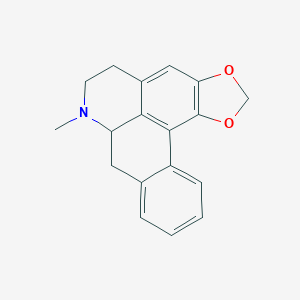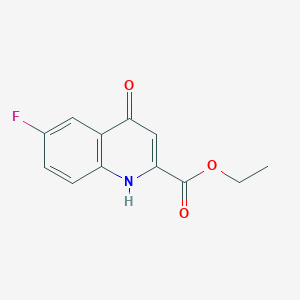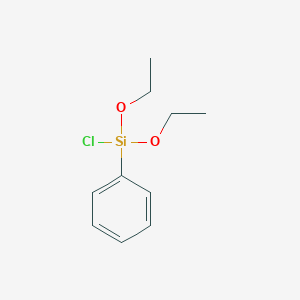
Phenyldiethoxychlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyldiethoxychlorosilane, also known as PDEC, is a chemical compound commonly used in scientific research. It belongs to the class of organosilicon compounds and is used as a precursor in the synthesis of other organosilicon compounds.
Wirkmechanismus
Phenyldiethoxychlorosilane reacts with various nucleophiles such as alcohols, amines, and thiols to form siloxane bonds. The reaction takes place through a nucleophilic substitution reaction, where the nucleophile attacks the silicon atom of Phenyldiethoxychlorosilane, leading to the formation of a new bond.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Phenyldiethoxychlorosilane. However, it is known to be a toxic compound and can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Phenyldiethoxychlorosilane in lab experiments is its high reactivity towards nucleophiles, which makes it an ideal precursor in the synthesis of siloxane-based materials. However, its toxicity and corrosive nature limit its use in certain experiments, and proper safety precautions must be taken when handling Phenyldiethoxychlorosilane.
Zukünftige Richtungen
There are several future directions for the use of Phenyldiethoxychlorosilane in scientific research. One possible direction is the development of new siloxane-based materials with improved properties for various applications. Another direction is the use of Phenyldiethoxychlorosilane in the synthesis of new organosilicon compounds with potential applications in medicine and materials science.
In conclusion, Phenyldiethoxychlorosilane is a widely used precursor in the synthesis of organosilicon compounds and has several potential applications in various fields. However, its toxicity and corrosive nature must be taken into consideration when handling it in lab experiments. Further research is needed to explore the full potential of Phenyldiethoxychlorosilane in scientific research.
Synthesemethoden
The synthesis of Phenyldiethoxychlorosilane involves the reaction of phenyltrichlorosilane with diethyl ether in the presence of a catalyst. The reaction takes place under reflux conditions and yields Phenyldiethoxychlorosilane as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
Phenyldiethoxychlorosilane is widely used in scientific research as a precursor in the synthesis of other organosilicon compounds. It is used in the preparation of siloxane-based materials, which have a wide range of applications in various fields such as electronics, medicine, and materials science.
Eigenschaften
CAS-Nummer |
17903-53-6 |
|---|---|
Produktname |
Phenyldiethoxychlorosilane |
Molekularformel |
C10H15ClO2Si |
Molekulargewicht |
230.76 g/mol |
IUPAC-Name |
chloro-diethoxy-phenylsilane |
InChI |
InChI=1S/C10H15ClO2Si/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
LEYKSONZGURWNL-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)Cl |
Kanonische SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
